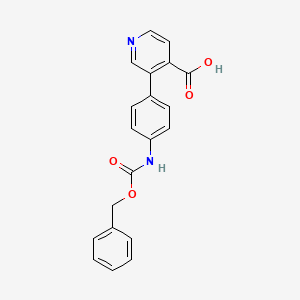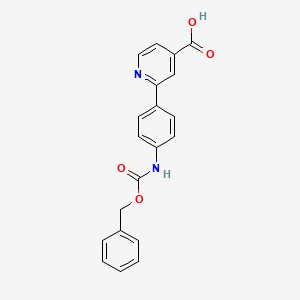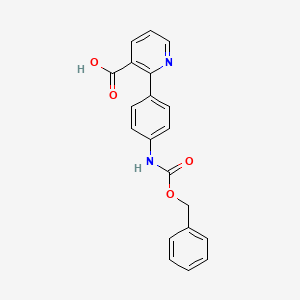
3-(4-Cbz-Aminopheny)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cbz-Aminopheny)isonicotinic acid, also known as 4-Cbz-Aminopheny-isonicotinic acid (4-Cbz-APA), is an organic compound with the molecular formula C11H13N3O2. It is an important intermediate in the synthesis of numerous compounds, including pharmaceutically active compounds. 4-Cbz-APA is widely used in the pharmaceutical industry due to its unique properties, such as its ability to form strong hydrogen bonds with other molecules and its low toxicity. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Cbz-APA.
科学的研究の応用
4-Cbz-APA is widely used in the pharmaceutical industry as an intermediate in the synthesis of numerous compounds, including pharmaceutically active compounds. For example, 4-Cbz-APA is used in the synthesis of several antifungal agents, such as ketoconazole and itraconazole. It is also used in the synthesis of several anti-inflammatory drugs, such as indomethacin and ibuprofen. In addition, 4-Cbz-APA is used in the synthesis of several anti-cancer agents, such as paclitaxel.
作用機序
4-Cbz-APA is an important intermediate in the synthesis of numerous compounds, including pharmaceutically active compounds. Its mechanism of action is not well understood, however, it is thought to be due to its ability to form strong hydrogen bonds with other molecules. This allows it to interact with molecules in the body, such as proteins and enzymes, and modulate their activity.
Biochemical and Physiological Effects
4-Cbz-APA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. This can lead to a decrease in the metabolism of certain drugs, thus increasing their bioavailability. In addition, 4-Cbz-APA has been shown to have anti-inflammatory, anti-microbial, and anti-cancer activity.
実験室実験の利点と制限
4-Cbz-APA has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it a safe compound to use in experiments. In addition, 4-Cbz-APA has a relatively low cost, which makes it an attractive option for laboratory experiments. However, one of the main limitations of 4-Cbz-APA is its instability, which can lead to degradation of the compound over time.
将来の方向性
The future directions for 4-Cbz-APA are numerous. One potential direction is to further explore its biochemical and physiological effects in order to develop new treatments for a variety of diseases. Additionally, further research could be done to improve the synthesis method of 4-Cbz-APA in order to make it more efficient and cost-effective. Finally, further research could be done to explore the potential applications of 4-Cbz-APA in the pharmaceutical industry.
合成法
4-Cbz-APA is synthesized by a two-step process. In the first step, 4-chlorobenzaldehyde is treated with ammonia in the presence of a base, such as potassium carbonate. This reaction yields 4-chlorobenzyl amine, which is then reacted with isonicotinic acid in the presence of a base, such as sodium carbonate, to yield 4-Cbz-APA.
特性
IUPAC Name |
3-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)17-10-11-21-12-18(17)15-6-8-16(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWMHILKBPHQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)

![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)